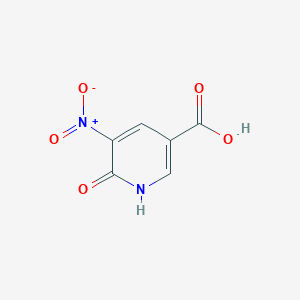

6-Hydroxy-5-nitronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52204. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-nitro-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-5-4(8(12)13)1-3(2-7-5)6(10)11/h1-2H,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMXJGVEVASJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287689 | |

| Record name | 6-hydroxy-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-31-0 | |

| Record name | 6635-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxy-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-5-nitronicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-5-nitronicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of significant interest in medicinal chemistry and drug development. Its structural features, including the presence of a hydroxyl, a nitro, and a carboxylic acid group on a pyridine ring, contribute to its diverse biological activities, which are reported to include anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[1] This technical guide provides a comprehensive overview of the structural analysis of this compound, including its synthesis, spectroscopic characterization, and a proposed mechanism for its anti-inflammatory activity. While a definitive crystal structure for this specific molecule is not publicly available, this guide presents crystallographic data from closely related compounds to infer its structural parameters.

Chemical Structure and Properties

This compound (IUPAC name: 6-hydroxy-5-nitropyridine-3-carboxylic acid) has the chemical formula C₆H₄N₂O₅ and a molecular weight of 184.11 g/mol . The molecule consists of a pyridine ring substituted with a hydroxyl group at position 6, a nitro group at position 5, and a carboxylic acid group at position 3. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, carboxylic acid) groups significantly influences the electronic distribution and reactivity of the pyridine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 184.11 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow to yellow powder/crystal | TCI America |

| Purity | >97.0% | TCI America |

| Melting Point | 228-230 °C | --INVALID-LINK-- |

| Solubility | Soluble in hot water, alcohol, and ether. | --INVALID-LINK-- |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the nitration of 6-hydroxynicotinic acid.

Method 1: Nitration with Fuming Nitric Acid

Experimental Protocol:

-

To a solution of 6-hydroxynicotinic acid (25.0 g, 180 mmol) in fuming nitric acid (d=1.52, 95 mL), the mixture is stirred at 50 °C for 18 hours.

-

After cooling to room temperature, the solution is concentrated under reduced pressure.

-

The residue is co-evaporated with water.

-

Methanol is added to the residue to afford a brown precipitate.

-

The precipitate is collected by filtration and washed twice with 50 mL of cold methanol.

-

The resulting product is dried under reduced pressure to yield this compound (9.67 g, 29% yield).[2]

Method 2: Nitration with a Mixture of Nitric and Sulfuric Acids

Experimental Protocol:

-

To a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) at 0 °C, fuming nitric acid (10.4 mL) is added dropwise.

-

The reaction mixture is slowly heated to 45 °C and maintained at this temperature for 3 hours.

-

The mixture is then poured into a mixture of ice and water.

-

The resulting precipitate is collected by suction filtration, washed with water, and air-dried to obtain the product.

Spectroscopic and Crystallographic Analysis

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CD₃OD) | δ 8.85 (d, J = 2.6 Hz, 1H), 8.44 (d, J = 2.6 Hz, 1H) | [2] |

| HRMS (ES+) | m/z 185.0194 (M+H)⁺ (calcd for C₆H₅N₂O₅: 185.0198) | [2] |

| LC-MS | Purity >95% | [1] |

Crystallographic Analysis

A crystal structure for this compound is not available in the public domain. However, analysis of the crystal structures of the parent compound, 6-hydroxynicotinic acid, and a structurally similar compound, 5-nitrosalicylic acid, can provide valuable insights into the expected bond lengths and angles. 6-Hydroxynicotinic acid exists as the pyridone tautomer in the solid state.

Table 3: Representative Crystallographic Data from Related Compounds

| Parameter | 6-Hydroxypicolinic acid | 5-Nitrosalicylic acid |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.379 - 1.423 | 1.378 - 1.403 |

| C-N (aromatic) | 1.345 - 1.373 | - |

| C-O (hydroxyl) | 1.353 | 1.354 |

| C=O (carboxyl) | 1.221 | 1.226 |

| C-O (carboxyl) | 1.312 | 1.309 |

| N-O (nitro) | - | 1.220 - 1.231 |

| Bond Angles (º) | ||

| C-C-C (aromatic) | 117.8 - 121.5 | 117.9 - 122.1 |

| C-N-C (aromatic) | 120.4 | - |

| O-C-C (hydroxyl) | 120.1 | 120.2 |

| O=C-O (carboxyl) | 123.5 | 123.8 |

| O-N-O (nitro) | - | 123.9 |

*Data for 6-Hydroxypicolinic acid from PubChem CID 242721. Data for 5-Nitrosalicylic acid from PubChem CID 7318.

Proposed Biological Activity and Signaling Pathway

This compound has been reported to possess anti-inflammatory properties.[1] While the exact mechanism is not fully elucidated, a plausible pathway involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The presence of the nitro group on the aromatic ring may play a crucial role in inhibiting NF-κB activation.

Experimental Workflow for Assessing Anti-Inflammatory Activity

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates a proposed mechanism by which this compound may inhibit the NF-κB signaling pathway, thereby reducing inflammation.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a synthetically accessible compound with significant potential for further investigation as a therapeutic agent. Its structural characteristics, particularly the presence of the nitro group, are likely key to its biological activities. While detailed crystallographic data for the molecule itself is needed for a complete structural understanding, the information available from related compounds provides a solid foundation for computational modeling and further derivatization studies. The proposed mechanism of NF-κB inhibition offers a clear direction for future research into its anti-inflammatory and potentially other therapeutic effects. This technical guide provides a summary of the current knowledge and a framework for guiding future research and development efforts centered on this promising molecule.

References

A Comprehensive Technical Guide to 6-Hydroxy-5-nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-5-nitronicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of nicotinic acid (Vitamin B3), its unique electronic and structural features, imparted by the hydroxyl and nitro functional groups, make it a valuable building block for the synthesis of more complex molecules and a potential scaffold for novel therapeutic agents.[1] This document provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its current applications and safety considerations.

Physicochemical Properties

This compound is typically a light yellow to off-white crystalline powder.[2] Its structure, featuring both a hydrogen bond donor (hydroxyl group) and acceptor (nitro and carboxyl groups), influences its physical and chemical characteristics. The quantitative physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₅ | [2][3] |

| Molecular Weight | 184.11 g/mol | [2][3] |

| Melting Point | 269-271°C, 291°C | [2][4] |

| Boiling Point | 463.4°C at 760 mmHg | [1][2] |

| Density | 1.7 g/cm³ | [2][4] |

| pKa (Predicted) | 3.09 ± 0.50 | [1] |

| LogP | -0.0187 to -0.5 | [2][5] |

| Appearance | Light yellow to off-white powder | [2] |

| CAS Number | 6635-31-0 | [2] |

Note: Discrepancies in reported melting points may arise from different experimental conditions or sample purity.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of this compound. While raw spectra are best consulted from spectral databases, the following summarizes key reported data:

-

¹H NMR (DMSO-d₆, δ): Signals have been reported at approximately 8.37 ppm (1H, d, J=2.5 Hz) and 8.65 ppm (1H, d, J=2.5 Hz).[6]

-

LC-MS: This technique is commonly used to confirm the mass (m/z 184.01) and purity of the compound, with some suppliers reporting purity greater than 95%.[6][7]

-

FT-IR: Infrared spectroscopy can confirm the presence of key functional groups, including O-H (hydroxyl and carboxylic acid), C=O (carboxyl), and N-O (nitro) stretches. Spectral data is available in chemical databases.[8]

Experimental Protocols: Synthesis

The primary route for synthesizing this compound is through the nitration of 6-hydroxynicotinic acid.[6][9][10] Various methods employ different nitrating agents and conditions, which can influence yield and purity.

Method 1: Nitration with Fuming Nitric Acid

This protocol involves the direct use of fuming nitric acid as the nitrating agent.

Procedure:

-

To a 250mL flask, add 6-hydroxynicotinic acid (20g) and red fuming nitric acid (100mL).[6]

-

Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours.[6]

-

Increase the temperature to 80°C and maintain for an additional period.[6]

-

Cool the reaction mixture to room temperature overnight.[6]

-

Collect the resulting yellow precipitate by filtration.[6]

-

Wash the precipitate with cold water (10 mL) and dry to yield the final product.[6]

Method 2: Nitration with a Sulfuric Acid/Nitric Acid Mixture

This method is a common alternative that uses a mixed acid system for nitration.

Procedure:

-

In a suitable reaction vessel, dissolve 6-hydroxynicotinic acid (30g, 0.217 mol) in concentrated sulfuric acid (50 mL).[6]

-

Separately, prepare a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid (60 mL total).[6]

-

Cool the solution of 6-hydroxynicotinic acid and add the mixed acid dropwise, ensuring the temperature remains below 20°C.[6]

-

After the addition is complete, stir the mixture at room temperature for 1 hour.[6]

-

Heat the reaction mixture to 80°C for 4 hours.[6]

-

Pour the hot mixture onto ice to precipitate the product.[6]

-

Collect the solid by filtration and dry to obtain this compound.[6]

Visualization of Key Processes

Diagrams are provided to visualize the synthesis workflow and a general characterization process.

Caption: Synthesis workflow for this compound.

Caption: General workflow for physicochemical characterization.

Applications and Research Interest

This compound serves primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical and fine chemical applications.[1][9] Its structural motifs are of interest for:

-

Drug Discovery: As a substituted nicotinic acid, it is explored as a starting material for compounds targeting various biological pathways. It can be used to create libraries of novel compounds for screening against diseases where nicotinic acid has shown therapeutic potential.[1]

-

Lead Compound Development: The presence of reactive sites allows for diverse chemical modifications, making it a versatile scaffold for developing lead compounds in anti-inflammatory, anti-bacterial, and anti-tumor research.[6]

-

Material Science: Its chemical structure may also be relevant in the development of novel functional materials.

Safety and Handling

According to safety data sheets, this compound is classified as an irritant.

-

Hazard Statements: H319 (Causes serious eye irritation) and H335 (May cause respiratory irritation).[2][4]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Handling should occur in a well-ventilated area or fume hood to avoid inhalation of the powder.[4]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] "Keep Cold" is often recommended for long-term storage.[1][2]

Conclusion

This compound is a well-characterized compound with established physicochemical properties and synthesis protocols. Its utility as a chemical intermediate in pharmaceutical research underscores its importance. This guide provides the foundational technical data required for researchers to effectively utilize this compound in their work, from synthesis and characterization to its application in developing novel chemical entities.

References

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. guidechem.com [guidechem.com]

- 7. 6635-31-0|this compound|BLD Pharm [bldpharm.com]

- 8. This compound(6635-31-0)FT-IR [m.chemicalbook.com]

- 9. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents [patents.google.com]

- 10. This compound | 6635-31-0 [chemicalbook.com]

An In-depth Technical Guide to 6-Hydroxy-5-nitronicotinic Acid (CAS Number: 6635-31-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-5-nitronicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of increasing interest within the scientific community. Its unique chemical structure, featuring both a hydroxyl and a nitro group on the pyridine ring, suggests a potential for diverse biological activities. While extensive research on this specific molecule is still emerging, its classification as a nicotinic acid derivative places it in a class of compounds with known significance in various therapeutic areas. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and potential biological applications, with a focus on providing researchers with the necessary information to conduct further studies. The compound is primarily utilized in research and as an intermediate in the synthesis of more complex molecules.[1][2] It has been suggested as a potential lead compound with a wide range of activities including anti-tumor, anti-inflammatory, anti-insect, anti-bacterial, and anti-viral properties.[3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The data available from various sources are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6635-31-0 | [1] |

| Molecular Formula | C₆H₄N₂O₅ | [1] |

| Molecular Weight | 184.11 g/mol | [1] |

| Appearance | Light yellow to off-white powder | [4] |

| Melting Point | 269-271 °C | [1] |

| Boiling Point | 463.4 °C at 760 mmHg | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Flash Point | 234.1 ± 28.7 °C | [4] |

| pKa | 3.09 ± 0.50 (Predicted) | [1] |

| Solubility | Information not readily available | |

| Storage Conditions | Keep Cold | [1][4] |

Synonyms: 5-CARBOXY-3-NITRO-2(1H)-PYRIDINONE, 2-HYDROXY-3-NITRO-5-PYRIDINECARBOXYLIC ACID, 6-Hydroxy-5-nitropyridine-3-carboxylic acid.[1]

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of 6-hydroxynicotinic acid. Several methods have been reported, with variations in the nitrating agents and reaction conditions.

Experimental Protocols for Synthesis

Below are detailed protocols for the synthesis of this compound.

Method 1: Nitration with Fuming Nitric Acid [3]

-

Materials:

-

6-hydroxynicotinic acid (20 g)

-

Red fuming nitric acid (100 mL)

-

Water

-

-

Procedure:

-

To a 250 mL flask, add 6-hydroxynicotinic acid and red fuming nitric acid.

-

Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours.

-

Slowly increase the temperature to 80°C.

-

Cool the mixture to room temperature overnight.

-

Collect the yellow precipitate by filtration.

-

Wash the precipitate with water (10 mL).

-

Dry the product to obtain this compound.

-

-

Reported Purity: >95% (LC-MS)

Method 2: Nitration with a Mixture of Nitric and Sulfuric Acids [3]

-

Materials:

-

6-hydroxynicotinic acid (30 g, 0.217 mol)

-

Concentrated sulfuric acid (50 mL + 60 mL)

-

Concentrated nitric acid

-

-

Procedure:

-

Dissolve 6-hydroxynicotinic acid in 50 mL of concentrated sulfuric acid.

-

Add a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid (60 mL total) to the solution, keeping the temperature below 20°C.

-

Stir the mixture at room temperature for 1 hour.

-

Heat the mixture to 80°C for 4 hours.

-

Pour the mixture onto ice.

-

Collect the precipitate that forms.

-

Dry the product to yield this compound.

-

-

Reported Yield: 14.2 g (36%)

Method 3: Nitration at Low Temperature [3]

-

Materials:

-

6-hydroxynicotinic acid (15 g)

-

Concentrated sulfuric acid (45 mL)

-

Fuming nitric acid (10.4 mL)

-

Ice-water mixture

-

-

Procedure:

-

Prepare a mixture of 6-hydroxynicotinic acid and concentrated sulfuric acid.

-

At 0°C, add fuming nitric acid dropwise.

-

Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.

-

Pour the mixture into an ice-water mixture.

-

Collect the resulting precipitate by suction filtration.

-

Wash the precipitate with water.

-

Air-dry the product to obtain this compound.

-

-

Reported Yield: 8.63 g

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is limited, its structural similarity to other biologically active nicotinic acid derivatives suggests several potential therapeutic applications. The presence of the nitro group, a common pharmacophore, further enhances this potential.

Potential as a Rho-Associated Protein Kinase (ROCK) Inhibitor

Derivatives of nicotinic acid have been investigated as inhibitors of Rho-associated protein kinase (ROCK).[5][6] The ROCK signaling pathway is a key regulator of cellular contraction, motility, and proliferation and is implicated in various diseases, including cardiovascular disorders, glaucoma, and cancer.[5] Inhibition of this pathway is a validated therapeutic strategy.

The general mechanism of ROCK signaling involves the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates several downstream targets, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased smooth muscle contraction.[5]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Cas 6635-31-0,this compound | lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxy-5-nitronicotinic acid (CAS No. 6635-31-0), a key intermediate in various chemical syntheses.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and characterization workflow. The information compiled is intended to assist researchers, scientists, and drug development professionals in their work with this compound.

Chemical Properties and Data

This compound is a pyridine derivative characterized by the presence of a hydroxyl, a nitro, and a carboxylic acid group on the pyridine ring.[2] These functional groups significantly influence its chemical properties and reactivity. The compound is typically a light yellow to off-white powder.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₅ | [2][4] |

| Molecular Weight | 184.11 g/mol | [2][4] |

| Melting Point | 269-271 °C[2][3], 277-278 °C[5], 278 °C (decomp.)[6] | Multiple Sources |

| Boiling Point | 463.4 °C at 760 mmHg | [2][3] |

| Density | 1.746 g/cm³ | [2] |

| Appearance | Light yellow to off-white powder | [3] |

| Storage | Keep Cold | [2][3] |

Synthesis of this compound

The primary synthetic route to this compound is through the nitration of 6-hydroxynicotinic acid.[6] Several variations of this method exist, differing in the nitrating agents and reaction conditions.

Caption: Synthetic pathway for this compound.

Experimental Protocols for Synthesis

Below are detailed protocols for the synthesis of this compound based on literature reports.

Method 1: Nitration with Fuming Nitric Acid [6]

-

Dissolve 50 g of 6-hydroxynicotinic acid in 500 mL of fuming nitric acid (d 1.52).

-

Maintain the solution at a temperature of 45-50 °C for 4 hours.

-

Evaporate the mixture under reduced pressure.

-

Crystallize the residue from water to yield this compound as yellow needles.

Method 2: Nitration with Fuming Nitric Acid and Sulfuric Acid [5]

-

To a mixture of 15 g of 6-hydroxynicotinic acid and 45 mL of concentrated sulfuric acid, add 10.4 mL of fuming nitric acid dropwise at 0 °C.

-

Slowly heat the reaction mixture to 45 °C and maintain this temperature for 3 hours.

-

Pour the mixture into a mixture of ice and water.

-

Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain the product.

Method 3: Alternative Nitration with Fuming Nitric Acid [5]

-

Add 20 g of 6-hydroxynicotinic acid and 100 mL of red fuming nitric acid to a 250 mL flask.

-

Slowly heat the mixture to 50 °C (bath temperature) and stir at this temperature for 8 hours.

-

Slowly increase the temperature to 80 °C.

-

Cool the mixture to room temperature overnight.

-

Collect the yellow precipitate by filtration, wash with water (10 mL), and dry.

Characterization of this compound

The characterization of this compound is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

Caption: Experimental workflow for the characterization of this compound.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Data | Source |

| ¹H NMR | DMSO-d₆ | δ (ppm): 8.37 (1H, d, J=2.5 Hz), 8.65 (1H, d, J=2.5 Hz) | [5] |

| δ (ppm): 13.3 (s, br, 2H, COOH/OH), 8.65 (d, J=2.5 Hz, 1H, H-4), 8.38 (d, J=2.5 Hz, 1H, H-2) | [5] | ||

| CD₃OD | δ (ppm): 8.45 (d, J=2.5 Hz, 1H), 8.85 | [5] | |

| Mass Spec (MS) | - | m/z: 183 (M⁺-1) | [5] |

| - | m/e (%): 184 (MH⁺, 100) | [5] | |

| LC-MS | - | Purity >95% | [5] |

Elemental Analysis: Found: C, 39.1%; H, 2.3%; N, 15.2%.[6]

Applications and Future Outlook

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] It is a precursor for various heterocyclic compounds and has been investigated for its potential biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[5] The continued exploration of its chemical reactivity and biological profile suggests promising prospects for its application in the development of new therapeutic agents and other functional materials.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | CAS: 6635-31-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. guidechem.com [guidechem.com]

- 6. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Unraveling the Enigma: The Mechanism of Action of 6-Hydroxy-5-nitronicotinic Acid Remains Largely Undefined

Despite its identification as a promising lead compound with a wide spectrum of potential biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties, the precise mechanism of action of 6-Hydroxy-5-nitronicotinic acid remains a significant gap in the scientific landscape. A comprehensive review of available scientific literature and patent databases reveals a conspicuous absence of in-depth studies elucidating its molecular targets, signaling pathways, and the quantitative metrics of its biological effects.

Currently, the body of knowledge surrounding this compound is predominantly centered on its chemical synthesis and its application as a versatile intermediate in the preparation of more complex molecules. While its potential as a pharmacologically active agent is frequently cited, these assertions are not yet substantiated by detailed mechanistic studies.

Our extensive search for quantitative data, such as IC50 or Ki values, which are crucial for understanding the potency and efficacy of a compound, did not yield any specific results for this compound. Similarly, detailed experimental protocols for assessing its biological activity in vitro or in vivo are not publicly available. This lack of foundational data makes it impossible to construct a clear picture of how this molecule exerts its purported biological effects at a cellular or systemic level.

Furthermore, no studies have been identified that describe the modulation of specific signaling pathways by this compound. Consequently, the creation of diagrams to visualize its interactions within a cellular context is not feasible at this time.

In the absence of direct experimental evidence, we also explored computational and in silico studies that might offer predictive insights into the compound's potential targets. However, these searches also proved fruitless in providing any concrete, testable hypotheses regarding its mechanism of action.

While the chemical properties and synthetic accessibility of this compound make it an intriguing starting point for drug discovery programs, it is imperative to recognize that its biological mechanism of action is, as of now, an uncharted territory. The broad therapeutic potential ascribed to this molecule is based on preliminary classifications and its structural similarity to other biologically active nicotinic acid derivatives.

Future research efforts should be directed towards a systematic biological evaluation of this compound. This would entail:

-

High-throughput screening against a diverse panel of biological targets to identify potential protein interactions.

-

Cell-based assays to determine its effects on various cellular processes, such as proliferation, apoptosis, and inflammation, in relevant disease models.

-

In vivo studies in animal models to assess its efficacy, pharmacokinetics, and pharmacodynamics.

-

Computational modeling and docking studies , once potential targets are identified, to understand the molecular basis of its interactions.

Until such fundamental research is conducted and published, any discussion of the mechanism of action of this compound remains speculative. The scientific community awaits foundational studies that will illuminate the true therapeutic potential and molecular workings of this enigmatic compound.

An In-depth Technical Guide to 6-Hydroxy-5-nitronicotinic Acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-5-nitronicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and known biological activities. The information is curated to serve as a foundational resource for researchers in medicinal chemistry and drug development, presenting quantitative data in accessible formats and outlining experimental methodologies.

Introduction

This compound (CAS No. 6635-31-0) is a pyridinecarboxylic acid derivative characterized by the presence of both a hydroxyl and a nitro group on the pyridine ring. These functional groups significantly influence its chemical reactivity and biological properties, making it a versatile precursor for a variety of heterocyclic compounds. While its primary role has been as a synthetic intermediate, emerging research points towards its potential as a lead compound with a range of biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties.[1] This guide will delve into the key technical aspects of this compound, from its earliest synthesis to its potential applications in modern drug discovery.

Discovery and History

The first documented synthesis of this compound is attributed to Rath and Prange in 1928, as cited in later chemical literature. Their work, published in Justus Liebigs Annalen der Chemie, laid the groundwork for the nitration of hydroxypyridine derivatives. The synthesis of nitropyridines, in general, has been a subject of extensive study since the early 20th century, with various methods being developed to overcome the electron-deficient nature of the pyridine ring, which makes electrophilic substitution challenging.[1][2] The introduction of a nitro group into the pyridine scaffold is a critical step in the synthesis of many biologically active molecules.

Synthesis of this compound

The primary route for the synthesis of this compound is through the nitration of 6-hydroxynicotinic acid. Several protocols have been developed, varying in the choice of nitrating agents and reaction conditions, which in turn affect the yield and purity of the final product.

Experimental Protocols

Below are detailed methodologies for key synthesis experiments.

Protocol 1: Nitration with Fuming Nitric Acid

This method involves the direct nitration of 6-hydroxynicotinic acid using fuming nitric acid.

-

Materials: 6-hydroxynicotinic acid, fuming nitric acid (d=1.52), methanol.

-

Procedure:

-

Dissolve 25.0 g (180 mmol) of 6-hydroxynicotinic acid in 95 mL of fuming nitric acid.[3]

-

Stir the solution at 50°C for 18 hours.

-

Cool the solution to room temperature and concentrate it under reduced pressure.

-

Co-evaporate the residue with water.

-

Add methanol to precipitate the product.

-

Filter the brown precipitate and wash it twice with 50 mL of cold methanol.

-

Dry the product under reduced pressure.

-

-

Yield: 9.67 g (29%).[3]

Protocol 2: Nitration with a Mixture of Nitric and Sulfuric Acids

This protocol utilizes a combination of concentrated nitric and sulfuric acids for nitration.

-

Materials: 6-hydroxynicotinic acid, concentrated sulfuric acid, concentrated nitric acid, ice.

-

Procedure:

-

Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the acid mixture dropwise to a solution of 6-hydroxynicotinic acid in concentrated sulfuric acid, maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture to 80°C for 4 hours.

-

Pour the reaction mixture onto ice to precipitate the product.

-

Collect the precipitate by filtration and dry.

-

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthesis protocols.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 6-hydroxynicotinic acid | 6-hydroxynicotinic acid |

| Reagents | Fuming HNO₃ | Conc. HNO₃, Conc. H₂SO₄ |

| Yield | 29% | Not specified |

| Melting Point | Not specified | Not specified |

| ¹H NMR (300 MHz, CD₃OD) | δ 8.44 (d, J = 2.6 Hz, 1H), 8.85 (d, J = 2.6 Hz, 1H) | Not specified |

| HRMS (ES+) m/z | 185.0194 (M+H)⁺, calcd. for C₆H₅N₂O₅: 185.0198 | Not specified |

Biological Activity and Potential Applications

This compound has been identified as a compound of interest in pharmaceutical research due to its broad spectrum of potential biological activities.[1][4] It serves as a valuable scaffold for the synthesis of more complex molecules with therapeutic potential.[4]

Anti-Cancer and Anti-Inflammatory Potential

While specific studies on this compound are limited, related nitropyridine and hydroxypyridine derivatives have shown promise as anti-cancer and anti-inflammatory agents. The nitro group can be a key pharmacophore in certain anti-cancer drugs, and the pyridine ring is a common motif in many biologically active compounds. The potential mechanism of action for such compounds often involves the modulation of key signaling pathways.

Signaling Pathways

The biological effects of many small molecule inhibitors, including those with pyridine scaffolds, are often mediated through their interaction with critical cellular signaling pathways such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the regulation of inflammation, cell proliferation, and apoptosis.[5][6][7][][9][10][11][12][13]

The NF-κB pathway is a key regulator of the inflammatory response.[7][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7][10]

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[5][][9][12] The pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[9]

Experimental Workflow for Biological Assays

The following diagram outlines a general workflow for the initial screening of the anti-cancer activity of a compound like this compound.

Conclusion

This compound is a historically significant and synthetically valuable compound. While its primary utility has been as an intermediate in the creation of more complex molecules, the inherent biological potential of its substituted pyridine core warrants further investigation. This guide has provided a consolidated resource on its discovery, synthesis, and potential biological relevance, offering a starting point for researchers aiming to explore its properties and applications in drug discovery and development. Future studies should focus on elucidating the specific mechanisms of its biological activities and exploring its potential as a lead compound for novel therapeutics.

References

- 1. [PDF] METHODS OF NITROPYRIDINE SYNTHESIS | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 6635-31-0 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine Nitration of IκBα: A Novel Mechanism for NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB - Wikipedia [en.wikipedia.org]

- 9. abmole.com [abmole.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. mdpi.com [mdpi.com]

- 12. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Hydroxy-5-nitronicotinic acid, a compound of interest in pharmaceutical research due to its potential as an antibacterial agent and a versatile intermediate in organic synthesis.[1] This document details available and predicted spectral data (NMR, IR, MS), outlines the experimental protocols for their acquisition, and presents a visual representation of its synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| CD₃OD | 8.85 | d | 2.6 | H-2 |

| 8.44 | d | 2.6 | H-4 | |

| DMSO-d₆ | 13.3 | br s | - | COOH, OH |

| 8.65 | d | 2.5 | H-4 | |

| 8.38 | d | 2.5 | H-2 |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-NO₂ | 145 - 155 |

| C-OH | 155 - 165 |

| C-H (Aromatic) | 120 - 140 |

| C-COOH | 130 - 140 |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| HRMS | ES+ | 185.0194 | [M+H]⁺ (Calculated for C₆H₅N₂O₅: 185.0198)[2] |

| MS | - | 184 | [M-H]⁺ |

| MS | - | 183 | [M-1]⁻ |

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid and Phenol) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 1780 - 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600 - 1475 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1550 and 1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |

| 1300 - 1000 | Strong | C-O stretch |

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Acquisition Parameters (ESI+):

-

Ionization Mode: Electrospray positive.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: An FT-IR spectrometer is used for analysis.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Synthesis Pathway

This compound is synthesized from 6-Hydroxynicotinic acid. The following diagram illustrates a common synthetic route.[1][2]

References

Solubility Profile of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-Hydroxy-5-nitronicotinic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a comprehensive experimental protocol for determining its solubility in various solvents. Furthermore, it details the common synthesis pathway for the compound.

Quantitative Solubility Data

| Solvent | Quantitative Solubility | Temperature (°C) |

| Water | Data not available | - |

| Ethanol | Data not available | - |

| Methanol | Data not available | - |

| Acetone | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Data not available | - |

| Dimethylformamide (DMF) | Data not available | - |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to various solvents and temperatures.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials or test tubes with caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars (optional)

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the collected supernatant using a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is required for this step.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Synthesis of this compound

This compound is typically synthesized via the nitration of 6-hydroxynicotinic acid.[1] Several methods have been reported, primarily varying in the nitrating agents and reaction conditions.[1]

A common synthetic approach involves the reaction of 6-hydroxynicotinic acid with a nitrating agent such as fuming nitric acid or a mixture of concentrated nitric and sulfuric acids.[1]

Experimental Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the qualitative and quantitative assessment of a compound's solubility.

References

Tautomeric Landscape of 6-Hydroxy-5-nitronicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-5-nitronicotinic acid, a substituted pyridine derivative, possesses a fascinating and complex tautomeric landscape. The interplay of its functional groups—a hydroxyl, a nitro, and a carboxylic acid on a pyridine ring—gives rise to multiple potential tautomeric forms. Understanding the predominant tautomers and the equilibrium between them is crucial for predicting the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the potential tautomerism in this compound, drawing upon established principles of tautomerism in related heterocyclic systems. It outlines the probable tautomeric equilibria, presents predicted quantitative data based on analogous compounds, details relevant experimental protocols for characterization, and provides visualizations of the key tautomeric pathways. While direct experimental and computational data for this specific molecule are limited in publicly available literature, this guide serves as a robust predictive framework for researchers in drug discovery and chemical sciences.

Introduction: The Significance of Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the behavior of many organic molecules. For pharmaceuticals and bioactive compounds, the specific tautomeric form can profoundly influence receptor binding, membrane permeability, and metabolic stability. This compound presents a particularly interesting case due to the presence of multiple moieties capable of proton migration. The primary tautomeric considerations for this molecule involve pyridone-pyridinol and nitro-aci-nitro equilibria. The relative stability of these tautomers is expected to be influenced by factors such as solvent polarity, pH, and the solid-state packing environment.

Potential Tautomeric Equilibria of this compound

The structure of this compound allows for several potential tautomeric forms. The two most significant equilibria are the pyridone-pyridinol tautomerism involving the hydroxyl group and the pyridine nitrogen, and the nitro-aci-nitro tautomerism of the nitro group.

Pyridone-Pyridinol Tautomerism

The equilibrium between the 6-hydroxy-pyridine (pyridinol) form and the 1,6-dihydro-6-oxo-pyridine (pyridone) form is a well-documented phenomenon in hydroxypyridines. In the case of this compound, this equilibrium can be depicted as follows:

Methodological & Application

Synthesis of Bio-active Derivatives from 6-Hydroxy-5-nitronicotinic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from 6-hydroxy-5-nitronicotinic acid. This versatile scaffold serves as a key building block for the development of novel compounds with potential therapeutic applications, including antimicrobial, anticancer, and cardiovascular activities. The protocols outlined below cover the synthesis of key intermediates and final derivatives, supported by quantitative data and logical workflows.

Introduction

This compound is a pyridine derivative that possesses multiple reactive sites, making it an attractive starting material for chemical diversification. The presence of a carboxylic acid, a hydroxyl group, and a nitro group allows for a wide range of chemical transformations, leading to the generation of diverse libraries of compounds for biological screening. Its derivatives have been explored for various medicinal purposes. The synthetic strategies presented herein focus on the derivatization of the carboxylic acid and the hydroxyl group, paving the way for structure-activity relationship (SAR) studies and the identification of lead compounds.

Synthesis of Key Intermediates

The primary route for the derivatization of this compound involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride. This intermediate can then be readily reacted with a variety of nucleophiles to generate esters and amides.

Synthesis of 6-Chloro-5-nitronicotinoyl chloride

A crucial intermediate for the synthesis of esters and amides is the corresponding acid chloride. The hydroxyl group is also substituted by a chloro group in the process, which can be a handle for further nucleophilic substitution.

Protocol:

-

To a solution of this compound (1 equivalent) in thionyl chloride (SOCl₂) (at least 4.7 equivalents), add a catalytic amount of N,N-dimethylformamide (DMF) (0.15 equivalents).

-

Heat the reaction mixture to reflux and maintain for 8 hours.

-

After completion of the reaction, remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 6-chloro-5-nitronicotinoyl chloride can be used in the next step without further purification.

Synthesis of Ester Derivatives

Ester derivatives of this compound can be synthesized from the intermediate 6-chloro-5-nitronicotinoyl chloride by reaction with various alcohols.

Synthesis of Methyl 6-chloro-5-nitronicotinate

Protocol:

-

Dissolve the crude 6-chloro-5-nitronicotinoyl chloride (1 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Cool the solution to -40°C.

-

Slowly add methanol (1.4 equivalents) while maintaining the temperature below -30°C.

-

After the addition is complete, add an aqueous solution of sodium bicarbonate (NaHCO₃) (1 equivalent) and allow the mixture to warm to room temperature.

-

Separate the organic phase and concentrate it under reduced pressure.

-

Purify the crude product by crystallization from ethanol to obtain methyl 6-chloro-5-nitronicotinate.

| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |

| 6-chloro-5-nitronicotinoyl chloride | 1 | CH₂Cl₂ | -40°C to RT | - | ~90%[1] |

| Methanol | 1.4 | - | - | - | - |

| NaHCO₃ | 1 | Water | - | - | - |

General Protocol for the Synthesis of Other Alkyl and Aryl Esters

This protocol can be adapted for the synthesis of a variety of esters by replacing methanol with other alcohols.

-

Following the synthesis of 6-chloro-5-nitronicotinoyl chloride, dissolve the crude product in a suitable anhydrous solvent (e.g., dichloromethane, THF).

-

Cool the solution to 0°C.

-

Add the desired alcohol (1.5 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) dropwise.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Synthesis of Amide Derivatives

Amide derivatives can be synthesized by reacting 6-chloro-5-nitronicotinoyl chloride with a wide range of primary and secondary amines.

General Protocol for the Synthesis of N-substituted-6-chloro-5-nitronicotinamides

-

Dissolve the crude 6-chloro-5-nitronicotinoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF.

-

Cool the solution to 0°C.

-

Add the desired primary or secondary amine (2.2 equivalents) dropwise. Alternatively, use 1.1 equivalents of the amine and 1.2 equivalents of a non-nucleophilic base like triethylamine.

-

Allow the reaction to stir at room temperature until completion (monitor by TLC).

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting amide by column chromatography or recrystallization.

| Reactant | Molar Ratio | Solvent | Temperature |

| 6-chloro-5-nitronicotinoyl chloride | 1 | Dichloromethane or THF | 0°C to RT |

| Amine | 2.2 (or 1.1 with base) | - | - |

| Triethylamine (optional) | 1.2 | - | - |

Potential Biological Activities and Signaling Pathways

Derivatives of nicotinic acid have been reported to exhibit a range of biological activities. The nitro group in the synthesized derivatives is a key feature, as nitro-containing compounds are known to act as prodrugs that undergo bioreduction to exert their biological effects.

A plausible mechanism of action for vasorelaxant effects, based on related nicotinic acid derivatives, involves the endothelial release of nitric oxide (NO) and prostacyclin (PGI₂). These signaling molecules activate downstream pathways in vascular smooth muscle cells, leading to relaxation and vasodilation.

Furthermore, the general mechanism for the bioactivity of many nitroaromatic compounds involves their reduction by nitroreductase enzymes, particularly under hypoxic conditions found in tumors and some microbial environments. This reduction can lead to the formation of reactive nitrogen species that can damage DNA and other cellular components, explaining their potential as anticancer and antimicrobial agents.

Summary and Future Directions

The protocols provided in this document offer a clear and reproducible methodology for the synthesis of a variety of ester and amide derivatives from this compound. The quantitative data presented in the tables allows for easy comparison of reaction conditions. The provided diagrams illustrate the key synthetic workflow and a potential biological signaling pathway, offering a conceptual framework for further research.

Future work should focus on the synthesis of a broader range of derivatives and their comprehensive biological evaluation to establish clear structure-activity relationships. Investigating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as potential therapeutic agents.

References

Application Note and Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxy-5-nitronicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a hydroxyl and a nitro group on the nicotinic acid scaffold, makes it a valuable intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications.[1] The nitro group can be reduced to an amine, and the carboxylic acid and hydroxyl groups offer further sites for chemical modification. This document provides a detailed protocol for the chemical synthesis of this compound via the nitration of 6-hydroxynicotinic acid.

Experimental Protocol

The synthesis of this compound is achieved through the electrophilic nitration of 6-hydroxynicotinic acid. Several methods have been reported, primarily differing in the choice of nitrating agent and reaction conditions.[2] Below are three established methods.

Method 1: Nitration with Fuming Nitric Acid

This method utilizes fuming nitric acid as the nitrating agent.

Materials:

-

6-hydroxynicotinic acid

-

Fuming nitric acid (d 1.52)

-

Distilled water

-

Round-bottom flask (250 mL)

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

In a 250 mL round-bottom flask, add 20 g of 6-hydroxynicotinic acid to 100 mL of red fuming nitric acid.

-

Slowly heat the mixture to 50°C with constant stirring and maintain this temperature for 8 hours.

-

After 8 hours, slowly increase the temperature to 80°C.

-

Cool the reaction mixture to room temperature overnight, allowing a yellow precipitate to form.

-

Collect the yellow precipitate by filtration using a Buchner funnel.

-

Wash the collected solid with 10 mL of cold water and then dry to obtain this compound.

Method 2: Nitration with Nitric Acid and Sulfuric Acid

This protocol employs a mixture of concentrated nitric acid and sulfuric acid, a common and effective nitrating agent.

Materials:

-

6-hydroxynicotinic acid

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

-

Reaction flask

-

Stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a suitable reaction flask, dissolve 30 g (0.217 mol) of 6-hydroxynicotinic acid in 50 mL of concentrated sulfuric acid.

-

To this solution, add 60 mL of a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid, while keeping the temperature below 20°C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture to 80°C and maintain for 4 hours.

-

After cooling, pour the reaction mixture onto ice.

-

Collect the resulting precipitate by filtration and dry to yield the final product.

Method 3: Nitration at Controlled Temperature

This method provides an alternative approach with careful temperature control to potentially minimize side products.

Materials:

-

6-hydroxynicotinic acid

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice-water bath

-

Reaction flask with dropping funnel

-

Stirrer

-

Buchner funnel and filter paper

Procedure:

-

Prepare a mixture of 15 g of 6-hydroxynicotinic acid and 45 mL of concentrated sulfuric acid in a reaction flask, and cool it to 0°C using an ice-water bath.

-

Add 10.4 mL of fuming nitric acid dropwise to the mixture while maintaining the temperature at 0°C.

-

After the addition is complete, slowly heat the reaction mixture to 45°C and hold it at this temperature for 3 hours.

-

Pour the mixture into a beaker containing a mixture of ice and water.

-

Collect the precipitate by suction filtration, wash it with water, and air-dry to obtain the product.

Data Presentation

The following table summarizes the key quantitative data from the described protocols.

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Material | 6-hydroxynicotinic acid | 6-hydroxynicotinic acid | 6-hydroxynicotinic acid |

| Reagents | Red fuming nitric acid | Conc. H₂SO₄, Conc. HNO₃ | Conc. H₂SO₄, Fuming HNO₃ |

| Reaction Temperature | 50°C then 80°C | <20°C, RT, then 80°C | 0°C then 45°C |

| Reaction Time | 8 hours at 50°C | 1 hour at RT, 4 hours at 80°C | 3 hours at 45°C |

| Product Yield | Not specified | Not specified | 8.63 g |

| Product Appearance | Yellow needles/precipitate | Precipitate | Light yellow solid |

| Melting Point | 278°C (decomp.) | Not specified | 277-278°C |

| Purity (LC-MS) | >95% | Not specified | Not specified |

Experimental Workflow and Signaling Pathways

The synthesis of this compound follows a straightforward electrophilic aromatic substitution mechanism. The workflow for the synthesis is depicted below.

References

Application Notes & Protocols for the Quantification of 6-Hydroxy-5-nitronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-5-nitronicotinic acid is a pyridine derivative with significant potential in the pharmaceutical and agrochemical industries as a key building block and intermediate in the synthesis of various active compounds.[1][2] Its chemical structure, which includes a pyridine ring, a carboxylic acid group, a hydroxyl group, and a nitro group, suggests potential biological activities.[1][2] Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, quality control, and various research applications.

To date, specific, validated analytical methods for the quantification of this compound in biological matrices or pharmaceutical formulations have not been extensively published. This document provides detailed, proposed protocols for the development and validation of analytical methods using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These proposed methods are based on established analytical principles for similar compounds, such as nicotinic acid derivatives and nitroaromatic compounds.[3][4][5]

Proposed Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound, suitable for quality control of bulk substances and analysis of formulations.

Experimental Protocol: HPLC-UV

1.1.1 Instrumentation and Chromatographic Conditions

-

HPLC System: An Alliance HPLC system with a 2487 Dual λ Absorbance detector or equivalent.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 20 mM ammonium formate buffer (pH 3.5) and methanol (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 254 nm. Nitroaromatic compounds typically exhibit strong absorbance at this wavelength.[3][6]

1.1.2 Reagent and Standard Preparation

-

Mobile Phase Preparation: Dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

1.1.3 Sample Preparation (e.g., for a Pharmaceutical Formulation)

-

Accurately weigh a portion of the formulation equivalent to 10 mg of this compound.

-

Transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Inject into the HPLC system.

1.1.4 Data Analysis

-

Quantification is achieved by constructing a calibration curve of peak area versus concentration for the working standard solutions.

-

The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

HPLC-UV Method Workflow

Caption: Workflow for HPLC-UV quantification.

Proposed Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine.

Experimental Protocol: LC-MS/MS

2.1.1 Instrumentation and Conditions

-

LC System: An Agilent 1100 LC system or equivalent.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI Positive.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 185.0 (corresponding to [M+H]⁺).

-

Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would result from the loss of H₂O (m/z 167.0), NO₂ (m/z 139.0), or COOH (m/z 140.0).

-

2.1.2 Reagent and Standard Preparation

-

Standard Stock Solution (1 mg/mL): Prepare as described in section 1.1.2.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard (IS): A stable isotope-labeled version of the analyte would be ideal. Alternatively, a structurally similar compound not present in the sample could be used (e.g., 6-chloronicotinamide).[4] Prepare an IS working solution at a fixed concentration (e.g., 10 ng/mL).

2.1.3 Sample Preparation (e.g., for Plasma)

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the IS working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Transfer to an autosampler vial for analysis.

2.1.4 Data Analysis

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. The concentration in the unknown samples is then calculated from this curve.

LC-MS/MS Method Workflow

Caption: Workflow for LC-MS/MS bioanalysis.

Target Analytical Method Validation Parameters

The following table summarizes the typical target parameters that should be achieved during the validation of the proposed analytical methods, in accordance with regulatory guidelines.

| Parameter | HPLC-UV (Target) | LC-MS/MS (Target) |

| Linearity (r²) | ≥ 0.998 | ≥ 0.995 |

| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |

| Accuracy (% Recovery) | 98 - 102% | 85 - 115% (at LLOQ: 80 - 120%) |

| Precision (% RSD) | ≤ 2% | ≤ 15% (at LLOQ: ≤ 20%) |

| Selectivity/Specificity | No interference at the analyte retention time. | No significant matrix effect or interference. |

| Recovery (Extraction) | N/A (for bulk/formulation) | Consistent and reproducible (>60%). |

Disclaimer: The protocols and parameters provided are proposed starting points for method development. Optimization and full validation are required for specific applications.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Page loading... [guidechem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Antimicrobial Screening of 6-Hydroxy-5-nitronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-5-nitronicotinic acid is a derivative of nicotinic acid (Vitamin B3) characterized by the presence of a hydroxyl and a nitro group on the pyridine ring. While its primary applications have been in chemical synthesis and as a pharmaceutical intermediate, its structural features, particularly the nitro group, suggest potential antimicrobial properties.[1][2] Nitroaromatic compounds are a known class of antimicrobial agents that often act as prodrugs, requiring reductive activation by microbial nitroreductases to exert their effects.[3][4] This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.[5][6]

These application notes provide a comprehensive guide for researchers to screen this compound for its antimicrobial activity. The document outlines detailed protocols for determining its efficacy against a panel of common pathogenic bacteria and fungi, presenting a framework for data acquisition and interpretation.

Postulated Mechanism of Action

The antimicrobial activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within the microbial cell.[3] It is hypothesized that this compound follows a similar mechanism. Once inside the microbial cell, flavin-dependent nitroreductases, present in many bacteria and fungi, are thought to catalyze the reduction of the nitro group. This multi-step reduction process generates highly reactive intermediates, such as the nitroso and hydroxylamine derivatives, as well as superoxide radicals.[5][6] These reactive species are capable of causing significant cellular damage, including DNA strand breaks and oxidative stress, ultimately leading to microbial cell death.[4][5]

Caption: Postulated mechanism of antimicrobial action for this compound.

Data Presentation

Quantitative data from antimicrobial screening should be summarized in clear and concise tables to facilitate comparison of the compound's activity against different microorganisms.

Table 1: In Vitro Antibacterial Activity of this compound

| Test Microorganism | Gram Stain | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |